1-(Difluoromethyl)-3-methoxybenzene
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Overview
Description
1-(Difluoromethyl)-3-methoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of 3-methoxybenzene using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . This reaction proceeds with good functional group tolerance and yields the desired product in high purity.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxybenzene may involve large-scale difluoromethylation processes using commercially available difluoromethylating reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenols under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed:
Oxidation: Difluoromethylated phenols.
Reduction: 1-Methyl-3-methoxybenzene.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(Difluoromethyl)-3-methoxybenzene has diverse applications in scientific research:
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-methoxybenzene: Similar structure but with a trifluoromethyl group, leading to different reactivity and properties.
1-(Difluoromethyl)-4-methoxybenzene: Positional isomer with the methoxy group at the para position, affecting its chemical behavior.
1-(Difluoromethyl)-3-hydroxybenzene: Hydroxy group instead of methoxy, altering its hydrogen bonding and reactivity.
Uniqueness: 1-(Difluoromethyl)-3-methoxybenzene is unique due to the specific positioning of the difluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C8H8F2O |
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Molecular Weight |
158.14 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
InChI Key |
QDUCJVQXYFRBDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(F)F |
Origin of Product |
United States |
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